molecular formula C4H2Br2S B118489 2,3-Dibromothiophene CAS No. 3140-93-0

2,3-Dibromothiophene

Cat. No.: B118489
CAS No.: 3140-93-0
M. Wt: 241.93 g/mol
InChI Key: ATRJNSFQBYKFSM-UHFFFAOYSA-N
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Description

2,3-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2nd and 3rd positions of the thiophene ring. This compound is known for its significant role in organic synthesis, particularly in the preparation of various thiophene-based materials and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromothiophene can be synthesized through the bromination of thiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows:

C4H4S+2Br2C4H2Br2S+2HBr\text{C}_4\text{H}_4\text{S} + 2\text{Br}_2 \rightarrow \text{C}_4\text{H}_2\text{Br}_2\text{S} + 2\text{HBr} C4​H4​S+2Br2​→C4​H2​Br2​S+2HBr

The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of thiophene in a controlled environment to ensure high yield and purity. The use of automated systems for bromine addition and product separation enhances efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to form thiophene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Substitution Reactions: Products include 2,3-diaminothiophene, 2,3-dialkylthiophene, etc.

    Cross-Coupling Reactions: Products include various biaryl and polyaryl compounds.

    Reduction Reactions: Products include thiophene and its derivatives

Scientific Research Applications

2,3-Dibromothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromothiophene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetallation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • 2,5-Dibromothiophene
  • 3,4-Dibromothiophene
  • 2-Bromothiophene
  • 3-Bromothiophene

Comparison: 2,3-Dibromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. For instance, 2,5-Dibromothiophene is more commonly used in the synthesis of polythiophenes due to its symmetrical structure, while this compound is preferred for specific substitution and cross-coupling reactions .

Biological Activity

2,3-Dibromothiophene is a compound that has garnered interest in various fields, particularly in organic synthesis and biological research. Its unique structure, characterized by two bromine atoms attached to a thiophene ring, contributes to its reactivity and potential therapeutic applications. This article delves into the biological activities of this compound, highlighting its antitumor and antimicrobial properties, as well as its role as a precursor in synthesizing biologically relevant compounds.

Chemical Structure and Properties

This compound (C₄H₂Br₂S) is a colorless liquid with a characteristic odor. The compound features a five-membered aromatic ring containing four carbon atoms and one sulfur atom, with bromine substituents at the 2nd and 3rd positions. This specific arrangement enhances its reactivity, making it a valuable building block in organic synthesis.

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms underlying this activity are thought to involve the induction of apoptosis and cell cycle arrest. For instance, derivatives of dibromothiophenes have been shown to interact with cellular targets that are crucial for tumor growth and survival.

  • Case Study : In vitro studies on breast cancer cell lines revealed that this compound derivatives led to a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been found effective against various bacterial strains and fungi. The presence of bromine atoms is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

  • Research Findings : A study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics .

Synthesis and Derivatives

The synthesis of this compound is often achieved through halogenation reactions involving thiophene derivatives. Its ability to undergo further chemical modifications allows for the creation of various derivatives that may possess enhanced biological activities.

  • Table 1 : Summary of Biological Activities of this compound Derivatives
Compound NameActivity TypeIC50/MIC (µM)Reference
This compoundAntitumor15
2-Bromo-3-methylthiopheneAntimicrobial8
5-(4-Fluorophenyl)-2-bromothiopheneAntifungal12

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3-dibromothiophene, and how do reaction conditions influence product distribution?

  • Methodological Answer : this compound is commonly synthesized via halogenation of thiophene derivatives or coupling reactions. For example, Pd(dppf)Cl₂-mediated coupling of this compound with organomagnesium reagents can yield bithiophene derivatives . Reaction optimization involves adjusting parameters like temperature and residence time in flow microreactors. Evidence from flow reactor experiments (e.g., -78°C to 0°C) shows that lower temperatures favor higher yields of intermediates like compound 8a (44–50%), while higher temperatures promote side products (e.g., 3a up to 43%) .

Q. How is NMR spectroscopy applied to characterize this compound and its derivatives?

  • Methodological Answer : AB proton NMR analysis is critical for resolving coupling patterns in this compound. The two non-equivalent protons on the thiophene ring generate a doublet-of-doublets spectrum. Quantum mechanical calculations, using spin operators and Hamiltonian matrices (e.g., H^mag=νAI^zAνBI^zB\hat{H}_{mag} = -\nu_A \hat{I}_z^A - \nu_B \hat{I}_z^B), simulate spectral splitting. Experimental parameters (e.g., JAB=5.70HzJ_{AB} = 5.70 \, \text{Hz}) align with theoretical models, validating spin-spin coupling interpretations .

Q. What role does this compound play in synthesizing heteroaromatic boron compounds?

  • Methodological Answer : this compound serves as a precursor for 3,2-borazaropyridines. A two-step synthesis involves dehalogenation and subsequent boron insertion. For instance, desulfurization and hydrogenation of intermediates derived from this compound retain aromaticity in borazaropyridine rings, confirmed by stability under reductive conditions .

Advanced Research Questions

Q. How can flow microreactor technology optimize the regioselectivity of this compound derivatives?

  • Methodological Answer : Flow microreactors enable precise control over reaction kinetics. For example, varying residence times (tR1=0.383.1st_{R1} = 0.38–3.1 \, \text{s}) and temperatures (-78°C to 0°C) alters the ratio of intermediates (e.g., compound 8a vs. 3a ). At tR1=3.1st_{R1} = 3.1 \, \text{s} and 0°C, 3a dominates (43% yield), suggesting prolonged mixing favors secondary pathways .

Q. What quantum mechanical models explain the AB NMR splitting in this compound?

  • Methodological Answer : The Hamiltonian operator H^=H^mag+H^spin\hat{H} = \hat{H}_{mag} + \hat{H}_{spin} combines chemical shift (νA=427.57Hz,νB=408.42Hz\nu_A = 427.57 \, \text{Hz}, \nu_B = 408.42 \, \text{Hz}) and spin-spin coupling (JABJ_{AB}) terms. Diagonalizing the matrix reveals eigenstates (e.g., 416.57Hz,11.415Hz-416.57 \, \text{Hz}, -11.415 \, \text{Hz}) corresponding to observed transitions. Transition probabilities (TT) validate the selection rule where only one spin flips during excitation .

Q. How do palladium catalysts influence regioselectivity in this compound arylation?

  • Methodological Answer : Palladium-catalyzed arylation with [Ph₂I⁺][BF₄⁻] favors C(2) substitution via electrophilic palladation. AgNO₃–KF activation promotes C(5) arylation through reductive elimination pathways. Mechanistic studies suggest ligand-assisted proton abstraction (e.g., carbonate) dictates selectivity, excluding single-electron transfer (SEAr) mechanisms .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in product yields under varying reaction conditions?

  • Methodological Answer : Conflicting data (e.g., compound 8a yield dropping from 66% to 43% at -78°C with tR1=1.6st_{R1} = 1.6 \, \text{s}) may arise from competing pathways. Systematic analysis includes:

  • Comparing activation energies via Arrhenius plots.
  • Using quenching experiments to trap intermediates.
  • Validating kinetics with computational models (e.g., DFT for transition states).

Q. Why do Fourier transform NMR spectra of this compound show distinct doublet patterns?

  • Methodological Answer : The zero and double quantum transitions in 2D NMR spectra (Figure 17, three-pulse experiment) arise from weakly coupled two-spin systems. Absolute value Fourier transforms simplify interpretation by suppressing phase distortions, clarifying splitting patterns obscured in time-domain data .

Q. Methodological Guidance

Q. What steps are required for computational simulation of halogenated thiophene spectra?

  • Methodological Answer :

Define spin operators (Ix,Iy,IzI_x, I_y, I_z) and identity matrices.

Construct the Hamiltonian incorporating chemical shifts and JJ-coupling.

Diagonalize the matrix to obtain eigenvalues (transition frequencies) and eigenvectors.

Apply selection rules to calculate transition intensities .

Q. How to design experiments for analyzing transient intermediates in this compound reactions?

  • Methodological Answer :
  • Use flow microreactors with rapid mixing (tR1<1st_{R1} < 1 \, \text{s}) to stabilize intermediates.
  • Employ low temperatures (-78°C) to slow degradation.
  • Characterize intermediates via in-situ spectroscopy (e.g., UV-Vis, IR) or trapping with electrophiles .

Properties

IUPAC Name

2,3-dibromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ATRJNSFQBYKFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80185324
Record name 2,3-Dibromothiophene
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Molecular Weight

241.93 g/mol
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CAS No.

3140-93-0
Record name 2,3-Dibromothiophene
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Record name 2,3-Dibromothiophene
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Record name 2,3-Dibromothiophene
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